molecular formula C6H8O4 B14137441 2,4-Dioxohexanoic acid CAS No. 4383-93-1

2,4-Dioxohexanoic acid

Cat. No.: B14137441
CAS No.: 4383-93-1
M. Wt: 144.12 g/mol
InChI Key: NHHNHTOJLYTZLF-UHFFFAOYSA-N
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Description

2,4-Dioxohexanoic acid is an organic compound with the molecular formula C6H8O4 It is a diketone derivative of hexanoic acid and is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dioxohexanoic acid can be synthesized through several methods. One common method involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate . The reaction proceeds as follows:

  • Dissolve sodium methanolate in an appropriate solvent.
  • Add pinacolone and diethyl oxalate to the solution.
  • Stir the mixture at a controlled temperature to facilitate the condensation reaction.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen condensation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted diketone derivatives.

Scientific Research Applications

2,4-Dioxohexanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dioxohexanoic acid involves its interaction with various molecular targets and pathways. The diketone groups can form hydrogen bonds and other interactions with enzymes and proteins, potentially affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxopentanoic acid: A similar diketone compound with one less carbon atom.

    2,4-Dioxoheptanoic acid: A similar diketone compound with one more carbon atom.

    2,4-Dioxooctanoic acid: Another diketone compound with two more carbon atoms.

Uniqueness

2,4-Dioxohexanoic acid is unique due to its specific chain length and the positioning of the diketone groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

2,4-dioxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-4(7)3-5(8)6(9)10/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHNHTOJLYTZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633951
Record name 2,4-Dioxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-93-1
Record name 2,4-Dioxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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